alpha-Pinene oxide

Description

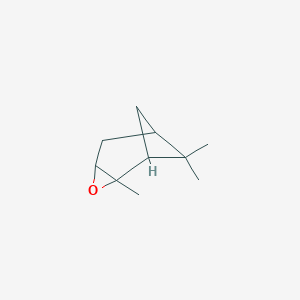

Structure

3D Structure

Properties

IUPAC Name |

2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFUSWIGRKFAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C3(C(C2)O3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051781 | |

| Record name | alpha-Pinene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alpha-Pinene-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1686-14-2, 74525-43-2 | |

| Record name | α-Pinene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1686-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pinene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Pinene-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074525432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Epoxypinane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Epoxypinane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxatricyclo[4.1.1.02,4]octane, 2,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Pinene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alpha-Pinene-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of α-Pinene Oxide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing α-pinene oxide, a valuable bicyclic epoxide derived from the renewable monoterpene, α-pinene. As a key chiral intermediate, α-pinene oxide is a foundational building block for a wide array of fine chemicals, including fragrances like campholenic aldehyde, and pharmaceutical precursors.[1][2] This document details various catalytic systems, presents in-depth experimental protocols, and summarizes key performance data to aid researchers in the selection and optimization of synthetic routes.

Reaction Pathways: Epoxidation and Competing Reactions

The primary transformation in the synthesis of α-pinene oxide is the epoxidation of the carbon-carbon double bond in α-pinene. However, the strained bicyclic structure of the pinane skeleton makes the epoxide susceptible to subsequent rearrangements and side reactions. The choice of catalyst, oxidant, and reaction conditions is critical to maximize selectivity towards the desired α-pinene oxide and minimize the formation of byproducts.[3]

Commonly observed side products include:

-

Rearrangement Products : Campholenic aldehyde is a frequent byproduct, formed through the acid-catalyzed isomerization of α-pinene oxide.[1][4]

-

Hydrolysis Products : In the presence of water, α-pinene oxide can undergo hydrolytic decomposition to yield pinanediol and sobrerol.[4]

-

Allylic Oxidation Products : Oxidation can also occur at the allylic positions, leading to the formation of verbenol, which can be further oxidized to verbenone.[2][4]

Caption: Reaction pathways in α-pinene oxidation.

Catalytic Synthesis Methodologies & Experimental Protocols

The selective oxidation of α-pinene has been achieved using various catalytic systems. This section details the protocols for several prominent methods, highlighting their respective advantages and performance metrics.

This method is notable for its high selectivity and rapid reaction times, particularly under solvent-free conditions, using hydrogen peroxide (H₂O₂) as a green oxidant.[5][6] The catalyst, a tungsten-based polyoxometalate, facilitates efficient oxygen transfer to the double bond.[4]

Experimental Protocol (Solvent-Free)

-

Catalyst Preparation : A polytungstophosphate catalyst ({PO₄[WO(O₂)₂]₄³⁻) is prepared by first adding a tungsten source, such as Na₂WO₄·2H₂O (0.4 g), to a stirred 30% wt H₂O₂ solution (122 mmol) at 50 °C. A phosphate source, H₃PO₄ (42.5%, 0.06 mmol), is then added, and the pH is adjusted to <1.0 with H₂SO₄.[4]

-

Reaction Setup : To a 150 mL jacketed flask, add α-pinene (122 mmol). For reactions involving phase transfer catalysis, Adogen 464® (1 g) can be added.[4]

-

Reaction Execution : The mixture is stirred vigorously (e.g., 1250 rpm) at the desired temperature, typically 50 °C. The prepared oxidant/catalyst solution is then added. A highly selective process can be achieved with an α-pinene/H₂O₂/catalyst molar ratio of 5:1:0.01.[5][7]

-

Monitoring and Work-up : The reaction is very rapid, often reaching completion within 20 minutes.[5] Samples can be analyzed by gas chromatography. For purification, the organic phase is separated from the aqueous phase. The unreacted α-pinene can be removed from the α-pinene oxide product using a rotary evaporator.[4]

Data Summary: Tungsten-Catalyzed Epoxidation

| Oxidant | Solvent | Temperature (°C) | Time | α-Pinene Conv. (%) | α-Pinene Oxide Yield (%) | Selectivity (%) | Ref. |

| H₂O₂ | None | 50 | 20 min | ~100% (of oxidant) | High | ~100% | [5][7] |

| H₂O₂ | 1,2-dichloroethane | 50 | 120 min | 58% | 55% | ~95% | [4][5] |

| H₂O₂ | Toluene | 50 | 120 min | 40% | 38% | ~95% | [4][5] |

| H₂O₂ | p-Cymene | 50 | 120 min | 24% | - | - | [4][5] |

| H₂O₂ | Acetonitrile | 50 | 120 min | 12% | 0% (hydrolysis) | 0% | [4][5] |

This system provides an effective method for the epoxidation of α-pinene from technical-grade sources like turpentine, using aqueous hydrogen peroxide.[8]

Experimental Protocol

-

Reagents : This catalytic system employs manganese sulfate (MnSO₄), salicylic acid, sodium bicarbonate (NaHCO₃), and acetonitrile as a polar solvent.[8]

-

Reaction Setup : The reaction is typically performed at room temperature (18-22 °C) in a suitable reaction vessel.[8]

-

Reaction Execution : α-pinene is oxidized with 35-38% aqueous hydrogen peroxide in the presence of the catalytic components. A significant molar excess of hydrogen peroxide may be used.[8]

-

Work-up and Isolation : The product mixture, containing α-pinene oxide and unreacted starting material, is recovered by extraction with a solvent like methylene chloride. The final product is then isolated by vacuum distillation.[8] A yield of 30% for isolated α-pinene oxide has been reported using this approach on turpentine.[8]

Heterogeneous catalysts like titanium silicalite (TS-1) offer the advantage of easy separation from the reaction mixture. This process can utilize molecular oxygen as the oxidant.[2]

Experimental Protocol

-

Catalyst : TS-1 catalyst with a titanium content of approximately 5.42 wt% has shown favorable results.[2]

-

Reaction Setup : The oxidation is carried out in a solvent-free system. The TS-1 catalyst is added to the α-pinene in the reaction vessel.

-

Reaction Execution : The reaction is conducted with molecular oxygen as the oxidizing agent at a temperature of 85 °C for 6 hours, with a catalyst loading of 1 wt% in the reaction mixture.[2]

-

Results : Under these conditions, a 34 mol% conversion of α-pinene was achieved. The selectivity towards α-pinene oxide was 29 mol%, with verbenol (15 mol%) and verbenone (12 mol%) as the other major products.[2]

General Experimental & Purification Workflow

Regardless of the specific catalytic system employed, a general workflow is followed for the synthesis, monitoring, and purification of α-pinene oxide. This process ensures the safe execution of the reaction and effective isolation of the final product.

References

- 1. research.abo.fi [research.abo.fi]

- 2. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]

- 5. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Core Mechanism of Alpha-Pinene Epoxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-pinene, a bicyclic monoterpene and a primary constituent of turpentine, serves as a versatile and readily available chiral building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances. The epoxidation of alpha-pinene to alpha-pinene oxide is a pivotal transformation, unlocking a variety of downstream synthetic pathways. This technical guide provides a comprehensive overview of the core mechanisms governing the epoxidation of alpha-pinene, details key experimental protocols, and presents a comparative analysis of various catalytic systems.

Core Epoxidation Mechanisms

The epoxidation of alpha-pinene can proceed through several distinct mechanistic pathways, largely dictated by the choice of oxidant and catalyst. The three primary mechanisms discussed herein are:

-

Catalytic Epoxidation with Hydrogen Peroxide and a Tungsten-Based Catalyst: An environmentally benign and efficient method.

-

The Prilezhaev Reaction with Peroxy Acids: A classic and widely used method for stereospecific epoxidation.

-

Free-Radical Epoxidation with Molecular Oxygen and a Cobalt-Zeolite Catalyst: A pathway often accompanied by allylic oxidation.

Catalytic Epoxidation with Hydrogen Peroxide and Tungsten-Based Catalysts

This method is favored for its use of the green oxidant, hydrogen peroxide, and the high selectivity achievable under optimized conditions. The reaction is typically catalyzed by tungsten-based polyoxometalates.

Mechanism of Action

The reaction mechanism involves the formation of highly reactive peroxo-tungsten species. The catalytic cycle can be summarized as follows:

-

Activation of the Catalyst: The tungsten catalyst, often in the form of a tungstate salt or a polyoxometalate, reacts with hydrogen peroxide to form a peroxo-tungsten complex. This is the active oxidizing species.

-

Oxygen Transfer: The electron-rich double bond of alpha-pinene nucleophilically attacks one of the electrophilic peroxidic oxygens of the activated tungsten complex. This occurs in a concerted fashion, leading to the formation of a three-membered ring intermediate.

-

Epoxide Formation and Catalyst Regeneration: The intermediate collapses to form this compound and regenerates the tungsten catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Epoxidation with Sodium Tungstate and Hydrogen Peroxide

This protocol is adapted from a typical procedure for the selective epoxidation of α-pinene.[1]

Materials:

-

α-Pinene (98%)

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Phase-transfer catalyst (e.g., Adogen 464®)

-

Sulfuric acid (H₂SO₄)

-

Toluene (or another suitable solvent)

-

Sodium sulfite (Na₂SO₃) solution (for quenching)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a condenser, add α-pinene, toluene, and the phase-transfer catalyst.

-

In a separate beaker, prepare the oxidant solution by dissolving sodium tungstate dihydrate in hydrogen peroxide and acidifying with sulfuric acid.

-

Add the oxidant solution dropwise to the stirred α-pinene solution at a controlled temperature (e.g., 50 °C).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-pinene oxide.

-

Purify the product by vacuum distillation or column chromatography.

Quantitative Data

The performance of tungsten-based catalysts is highly dependent on the reaction conditions.

| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity to α-Pinene Oxide (%) | Reference |

| Na₂WO₄/H₃PO₄/PTC | H₂O₂ | Toluene | 50 | 2 | ~95 | >90 | [1] |

| Polyoxometalate | H₂O₂ | None | 50 | 0.33 | ~100 | ~100 | [1] |

| TS-1 Zeolite | H₂O₂ | Acetonitrile | 85 | 6 | 34 | 29 | [2] |

The Prilezhaev Reaction with Peroxy Acids

The Prilezhaev reaction, which utilizes peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic and reliable method for the epoxidation of alkenes, including α-pinene.

Mechanism of Action

The reaction proceeds through a concerted, single-step mechanism often referred to as the "butterfly" mechanism.

-

Concerted Oxygen Transfer: The peroxy acid delivers an oxygen atom to the double bond of α-pinene in a single, concerted step. The π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. Simultaneously, the O-H bond of the peroxy acid breaks, and the proton is transferred to the carbonyl oxygen. The weak O-O bond of the peroxy acid cleaves, and a new C=O bond is formed in the resulting carboxylic acid byproduct. This concerted process occurs through a cyclic transition state.

Experimental Protocol: Epoxidation with m-CPBA

This protocol is a general procedure for the epoxidation of an alkene using m-CPBA.

Materials:

-

α-Pinene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve α-pinene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

In a separate flask, dissolve m-CPBA in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred α-pinene solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxy acid.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting α-pinene oxide by flash column chromatography or vacuum distillation.[3]

Quantitative Data

The Prilezhaev reaction is generally high-yielding and stereospecific.

| Peroxy Acid | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity to α-Pinene Oxide (%) | Reference |

| m-CPBA | CH₂Cl₂ | 0 - 25 | 2-4 | >95 | >95 | General Procedure |

| Peracetic Acid | CHCl₃ | 0 - 10 | 2 | >99 | >95 | [4] |

Free-Radical Epoxidation with Molecular Oxygen and Cobalt-Zeolite Catalysts

This method utilizes molecular oxygen as the ultimate oxidant, which is economically and environmentally attractive. The reaction, however, often proceeds via a free-radical mechanism, which can lead to a mixture of products, including allylic oxidation products.

Mechanism of Action

The proposed mechanism involves a radical chain reaction:

-

Initiation: The reaction is initiated by the formation of radicals, which can be facilitated by the cobalt catalyst and an initiator (e.g., a hydroperoxide). The Co(II) species can react with a hydroperoxide to generate radicals.

-

Propagation:

-

A radical initiator abstracts an allylic hydrogen from α-pinene to form a resonance-stabilized allylic radical.

-

This allylic radical reacts with molecular oxygen to form a peroxyl radical.

-

The peroxyl radical can then abstract a hydrogen from another α-pinene molecule to form a hydroperoxide and another allylic radical, propagating the chain.

-

Alternatively, the peroxyl radical can add to the double bond of another α-pinene molecule, leading to the formation of an epoxide and an alkoxyl radical. This alkoxyl radical can then abstract a hydrogen to propagate the chain.

-

-

Termination: The radical chains are terminated by the combination of two radicals.

Experimental Protocol: Epoxidation with Co(II)-Exchanged Zeolite Y

This protocol is based on literature procedures for the aerobic oxidation of α-pinene.[5]

Materials:

-

α-Pinene

-

Co(II)-exchanged Zeolite Y catalyst

-

N,N-Dimethylformamide (DMF) as solvent

-

Molecular oxygen (or air)

Procedure:

-

Activate the Co-Zeolite Y catalyst by heating under vacuum.

-

In a high-pressure reactor, charge the activated catalyst, α-pinene, and DMF.

-

Pressurize the reactor with oxygen or air to the desired pressure (e.g., 80 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Maintain the reaction for a specified time, monitoring the pressure and periodically analyzing samples by GC.

-

After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

-

Separate the catalyst by filtration.

-

Remove the solvent from the filtrate under reduced pressure.

-

Analyze the product mixture by GC-MS and purify the components by fractional distillation or chromatography.

Quantitative Data

The selectivity in free-radical oxidation is often lower due to competing reaction pathways.

| Catalyst | Oxidant | Solvent | Temp (°C) | Pressure (psi) | Conversion (%) | Selectivity to α-Pinene Oxide (%) | Reference |

| NaCsCoY20 | O₂ | DMF | 100 | 80 | 47 | 61 | [5] |

Byproduct Formation Pathways

The epoxidation of α-pinene is often accompanied by the formation of several byproducts, the distribution of which is highly dependent on the reaction conditions and the catalytic system employed. Understanding these pathways is crucial for optimizing the selectivity towards the desired epoxide.

The primary byproducts include:

-

Verbenol and Verbenone: These are products of allylic oxidation. This pathway is particularly significant in free-radical reactions where allylic hydrogen abstraction is a key step. Verbenol can be further oxidized to verbenone.[6]

-

Campholenic Aldehyde: This is a major rearrangement product of α-pinene oxide, typically formed under acidic conditions. The Lewis or Brønsted acidity of the catalyst can promote the ring-opening of the epoxide followed by a rearrangement of the carbocation intermediate.[6][7]

-

Pinanediol and Sobrerol: These are diol products resulting from the hydrolysis of α-pinene oxide in the presence of water.[1]

Conclusion

The epoxidation of α-pinene is a well-studied yet continuously evolving field of research. The choice of the epoxidation method is a critical decision that influences not only the yield and selectivity of α-pinene oxide but also the environmental impact and economic viability of the process. While traditional methods like the Prilezhaev reaction offer high reliability and stereocontrol, modern catalytic systems utilizing greener oxidants like hydrogen peroxide and molecular oxygen are gaining prominence. A thorough understanding of the underlying reaction mechanisms and the factors that govern byproduct formation is essential for researchers and professionals in the field to develop more efficient, selective, and sustainable synthetic routes to valuable α-pinene derivatives.

References

- 1. ACP - Campholenic aldehyde ozonolysis: a mechanism leading to specific biogenic secondary organic aerosol constituents [acp.copernicus.org]

- 2. sibran.ru [sibran.ru]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of alpha-pinene oxide

An In-depth Technical Guide to the Physical and Chemical Properties of Alpha-Pinene Oxide

Introduction

This compound is a bicyclic monoterpene epoxide derived from alpha-pinene, the most abundant terpene in nature. As a versatile chiral building block and intermediate, this compound is a compound of significant interest in the fragrance, flavor, pharmaceutical, and agrochemical industries.[1] Its unique chemical structure, featuring a strained epoxide ring fused to a bicyclo[3.1.1]heptane skeleton, imparts a distinct reactivity that allows for the synthesis of a wide array of valuable derivatives. This technical guide provides a comprehensive overview of the core , detailed experimental protocols, and a summary of its key chemical transformations for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a clear, colorless liquid with a characteristic pine-like aroma.[1] It is recognized for its chemical stability and reactivity, which makes it a valuable intermediate in organic synthesis.[1] The compound is considered an environmentally friendly alternative to traditional solvents due to its low toxicity and biodegradability.[1]

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | [1][2] |

| Molecular Weight | 152.23 - 152.24 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [1][2] |

| CAS Number | 1686-14-2 | [1] |

| Density | 0.964 - 0.97 g/mL at 25 °C | [4] |

| Boiling Point | 102-103 °C at 50 mmHg | [1][4] |

| Refractive Index | n20/D 1.469 - 1.47 | [1][4] |

| Flash Point | 55 - 65 °C (150 °F) | [5][6][7] |

| Optical Rotation | [α]²⁰D = -55° (Lit.) | [1] |

| Topological Polar Surface Area | 12.5 Ų | [8] |

| Hydrogen Bond Donor Count | 0 | [3][8] |

| Hydrogen Bond Acceptor Count | 1 | [3][8] |

| Solubility | Very low in water. Sparingly soluble in Chloroform and Dichloromethane; Slightly soluble in Ethanol. | [9][10] |

| Stability | Air and moisture sensitive. | [2][10] |

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the strained three-membered epoxide ring. This ring is susceptible to cleavage under acidic, basic, or thermal conditions, leading to a variety of rearrangement and ring-opening products.

Isomerization Reactions

The acid-catalyzed isomerization of this compound is one of its most important industrial reactions, yielding high-value fragrance and flavor compounds.[11] The product distribution is highly dependent on the choice of catalyst and solvent conditions.[12]

-

Formation of Campholenic Aldehyde: In the presence of Lewis acids (e.g., Zinc Bromide) or specific heterogeneous catalysts like Ti-MWW zeolites, this compound rearranges to form campholenic aldehyde.[11][13] This reaction is typically favored in non-polar, neutral solvents like toluene.[12][13] Campholenic aldehyde is a crucial precursor for sandalwood-type fragrances.[7][11]

-

Formation of trans-Carveol: In basic solvents or with specific catalysts like task-specific ionic liquids, the isomerization can be directed to selectively produce trans-carveol, a constituent of spearmint oil.[12][14][15]

Ring-Opening Reactions (Hydrolysis)

In aqueous environments, particularly under acidic conditions, this compound undergoes rapid ring-opening hydrolysis.[16] This reaction involves the nucleophilic attack of water on the epoxide, leading to the formation of diols. The lifetime of this compound in neutral aqueous solution is estimated to be less than 5 minutes.[16] The primary products are pinanediol and trans-sobrerol.[17] The relief of the bicyclic ring strain is a significant thermodynamic driving force for this transformation.[16]

Polymerization

This compound can undergo cationic polymerization initiated by Lewis acids like BF₃ or PF₅, or by acid-activated clays such as Maghnite-H+.[18] The polymerization proceeds via the protonation of the epoxide oxygen, followed by isomerization to a tertiary carbocation that propagates the polymer chain.[18]

Experimental Protocols

Synthesis of this compound via Epoxidation of Alpha-Pinene

A green and efficient method for synthesizing this compound involves the catalytic epoxidation of alpha-pinene using hydrogen peroxide.[17][19]

Materials:

-

Alpha-pinene

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Toluene (optional solvent)

Protocol (Solvent-Free): [19]

-

Establish a molar ratio of alpha-pinene to hydrogen peroxide to catalyst of 5:1:0.01.

-

In a suitable reaction vessel equipped with a stirrer and temperature control, combine the alpha-pinene and the sodium tungstate dihydrate catalyst.

-

While stirring, slowly add the 30% hydrogen peroxide solution to the mixture.

-

Maintain the reaction temperature at 50°C. The reaction is exothermic.

-

The reaction is typically complete within approximately 20-30 minutes, yielding this compound with high selectivity.

-

Upon completion, the organic phase can be isolated from the aqueous phase using a separating funnel.[17]

-

The product can be purified further by distillation under reduced pressure.[18]

Protocol (With Solvent): [17]

-

The reaction can also be performed in a solvent such as toluene or 1,2-dichloroethane.

-

In a typical setup, the conversion of alpha-pinene at 120 minutes is approximately 40% in toluene and 58% in 1,2-dichloroethane, yielding this compound with high selectivity.[17]

Analysis by Gas Chromatography (GC)

GC is the standard method for assessing the purity of this compound and analyzing the product distribution of its reactions.[1][17][20]

Typical GC Workflow:

-

Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., acetonitrile or ethanol).

-

Injection: Inject the prepared sample into the gas chromatograph.

-

Separation: The components are separated on a capillary column (e.g., HP-PONA or HP-5).[20]

-

Detection: A Flame Ionization Detector (FID) is commonly used for detection, where the signal is proportional to the number of carbon atoms.[20]

-

Quantification: The relative amounts of each component (e.g., remaining alpha-pinene, this compound, and various isomers) are determined by integrating the peak areas in the resulting chromatogram.

-

Identification: Peak identification is confirmed by comparing retention times with authentic standards and by using Gas Chromatography-Mass Spectrometry (GC-MS).[20]

Safety and Handling

This compound is a combustible liquid and is classified as toxic if inhaled.[6][21][22] It can cause skin and respiratory tract irritation, and there is a risk of serious eye damage.[6]

-

Handling: Use only in a well-ventilated area. Wear suitable protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, and open flames.[6][21] Wash thoroughly after handling.[6]

-

Storage: Store in a cool, well-ventilated, dark place in a tightly closed container under an inert atmosphere.[10][11][21]

-

First Aid: In case of eye contact, flush immediately with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.[6][21]

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[21]

Conclusion

This compound is a fundamentally important chemical intermediate with well-characterized physical properties and a rich and synthetically useful reactivity profile. Its ability to be transformed into high-value products like campholenic aldehyde and trans-carveol underscores its significance, particularly in the fragrance industry. A thorough understanding of its handling requirements and the reaction conditions that dictate its isomerization and ring-opening pathways is crucial for its effective and safe utilization in research and commercial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. 1686-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound CAS#: 74525-43-2 [m.chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound CAS#: 1686-14-2 [m.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. α-Pinene - Wikipedia [en.wikipedia.org]

- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound | 1686-14-2 [chemicalbook.com]

- 12. d-nb.info [d-nb.info]

- 13. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. csmcri.res.in [csmcri.res.in]

- 16. www2.oberlin.edu [www2.oberlin.edu]

- 17. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]

- 18. jocpr.com [jocpr.com]

- 19. benchchem.com [benchchem.com]

- 20. diva-portal.org [diva-portal.org]

- 21. chemicalbook.com [chemicalbook.com]

- 22. aksci.com [aksci.com]

alpha-pinene oxide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Alpha-pinene oxide is a bicyclic monoterpene epoxide derived from the oxidation of alpha-pinene. It is a colorless liquid with a characteristic pine-like aroma and serves as a versatile intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances.[1][2]

| Property | Value | Reference |

| CAS Number | 1686-14-2 | [1][3][4] |

| Molecular Weight | 152.23 g/mol | [3] |

| Molecular Formula | C₁₀H₁₆O | [1][3] |

| Density | 0.964 g/mL at 25 °C (lit.) | [3] |

| Boiling Point | 102-103 °C/50 mmHg (lit.) | [1][3] |

| Refractive Index | n20/D 1.469 (lit.) | [3] |

| Purity | ≥ 96% (GC) | [1] |

Synthesis and Experimental Protocols

The primary route to α-pinene oxide is through the epoxidation of α-pinene. Various methods have been developed to achieve this transformation with high selectivity and yield.

Catalytic Epoxidation with Hydrogen Peroxide

A highly selective and efficient method for the synthesis of α-pinene oxide involves a tungsten-based catalyst with hydrogen peroxide as the oxidant. This reaction can be performed under solvent-free conditions or in the presence of various organic solvents.

Experimental Protocol:

-

Materials:

-

Alpha-pinene

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Optional solvents: 1,2-dichloroethane, toluene, p-cymene, acetonitrile

-

-

Procedure (Solvent-Free):

-

Establish a molar ratio of alpha-pinene to hydrogen peroxide to catalyst of 5:1:0.01.

-

In a reaction vessel, combine the alpha-pinene and the sodium tungstate dihydrate catalyst.

-

Slowly add the 30% hydrogen peroxide solution to the mixture while maintaining the reaction temperature at 50°C.

-

The reaction is typically complete within approximately 20 minutes, yielding this compound with high selectivity.[5]

-

-

Procedure (With Solvent):

-

The reaction can be carried out in a solvent for a duration of 120 minutes.

-

The conversion of alpha-pinene varies depending on the solvent used.[5]

-

| Solvent | α-Pinene Conversion (%) (120 min) | α-Pinene Oxide Yield (%) | Reference |

| 1,2-dichloroethane | 58 | 55 | [6][7] |

| Toluene | 40 | 38 | [6][7] |

| p-Cymene | 24 | - | [6][7] |

| Acetonitrile | 12 | 0 (due to hydrolysis) | [6][7] |

Biotransformation of α-Pinene

Microbial transformation presents an alternative, environmentally friendly route to produce α-pinene derivatives. Recombinant Escherichia coli strains have been engineered to oxyfunctionalize α-pinene to produce α-pinene oxide, verbenol, and myrtenol.

Experimental Protocol (Whole-Cell Biotransformation):

-

Microorganism: Recombinant Escherichia coli BL21 (DE3) overexpressing a P450BM-3 variant.

-

Culture Conditions: An aqueous-organic two-phase system is employed to overcome the low water solubility and toxicity of α-pinene. Diisononyl phthalate is used as the organic carrier solvent.

-

Procedure:

-

Cultivate the recombinant E. coli strain to the desired cell density.

-

Establish a two-phase system with an aqueous to organic phase ratio of 3:2. The organic phase contains 30% (v/v) of α-pinene in diisononyl phthalate.

-

The biotransformation is carried out for over 4 hours, with product formation monitored by gas chromatography.

-

This process can yield over 1 g/L of total oxygenated products in the aqueous phase.[8]

-

Biological Activity and Relevance in Drug Development

While α-pinene oxide itself is a key synthetic intermediate, its precursor, α-pinene, exhibits a wide range of pharmacological activities and is metabolized in vivo to α-pinene oxide.[9] Therefore, the biological effects of α-pinene are of significant interest to researchers in drug development.

Anti-inflammatory and Neuroprotective Effects

Alpha-pinene has demonstrated potent anti-inflammatory and neuroprotective properties. It has been shown to protect against cerebral ischemic damage by modulating inflammatory and apoptotic pathways.[10]

Signaling Pathway: α-Pinene in Neuroprotection

Caption: Neuroprotective pathway of α-pinene.

Anticancer Activity

Alpha-pinene has been shown to induce apoptosis in various cancer cell lines, including human breast cancer and ovarian cancer cells, through the modulation of key signaling pathways.[11][12]

Signaling Pathway: α-Pinene Induced Apoptosis in Breast Cancer Cells

Caption: α-Pinene's pro-apoptotic signaling cascade.

Genotoxicity and Metabolism

Studies have shown that while α-pinene itself is not mutagenic, its metabolite, α-pinene oxide, is mutagenic in bacterial mutation assays.[9][13] This highlights the importance of understanding the metabolic fate of α-pinene and its derivatives in toxicological assessments. The formation of α-pinene oxide from α-pinene has been observed in both rat and human microsomes and hepatocytes.[9][13]

Experimental Workflow: In Vitro Metabolism of α-Pinene

Caption: In vitro metabolism experimental workflow.

Conclusion

This compound is a valuable chemical intermediate with straightforward synthetic routes from the abundant natural precursor, α-pinene. The significant biological activities of α-pinene, which is metabolically converted to α-pinene oxide, underscore the potential of this scaffold in drug discovery and development. Further research into the specific pharmacological effects of α-pinene oxide and its derivatives is warranted to fully explore its therapeutic potential. The provided protocols and pathway diagrams offer a foundational resource for researchers in this exciting field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]

- 7. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The common indoor air pollutant α-pinene is metabolized to a genotoxic metabolite α-pinene oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha-pinene modulates inflammatory response and protects against brain ischemia via inducible nitric oxide synthase-nuclear factor-kappa B-cyclooxygenase-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scialert.net [scialert.net]

- 12. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of α-Pinene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for alpha-pinene oxide (2,7,7-trimethyl-3-oxatricyclo[4.1.1.0²⁻⁴]octane), a significant bicyclic monoterpenoid epoxide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of α-pinene oxide in research and industrial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of α-pinene oxide, respectively.

Data Presentation

Table 1: ¹H NMR Spectral Data of α-Pinene Oxide

| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of H) | Assignment |

| 3.07 | d | 1H | H-3 |

| 1.96 | m | 1H | H-1 |

| 1.96 | m | 1H | H-5 |

| 1.72 | m | 1H | H-4α |

| 1.62 | m | 2H | H-4β, H-6 |

| 1.35 | s | 3H | CH₃-10 |

| 1.29 | s | 3H | CH₃-9 |

| 0.94 | s | 3H | CH₃-8 |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data compiled from multiple sources.[1][2]

Table 2: ¹³C NMR Spectral Data of α-Pinene Oxide

| Chemical Shift (δ) ppm | Carbon Assignment |

| 60.35 | C-3 |

| 56.93 | C-2 |

| 45.08 | C-1 |

| 40.55 | C-7 |

| 39.75 | C-6 |

| 27.64 | C-5 |

| 26.72 | C-8 |

| 25.88 | C-4 |

| 22.43 | C-10 |

| 20.19 | C-9 |

Solvent: CDCl₃. The carbons of the oxirane ring appear at approximately 57 and 60 ppm.[2][3]

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the α-pinene oxide sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Acquisition:

-

Spectrometer: A Bruker DMX-500 MHz spectrometer or equivalent (e.g., Bruker DRX-400) is typically used.[1][2]

-

¹H NMR Acquisition:

-

Temperature: 298 K.[2]

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: 0 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Temperature: 298 K.[2]

-

Pulse Program: Standard proton-decoupled sequence (zgpg30).

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 220 ppm.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For α-pinene oxide, the key feature is the presence of the epoxide ring and the absence of the C=C double bond characteristic of its precursor, α-pinene.

Data Presentation

Table 3: Key IR Absorption Bands for α-Pinene Oxide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2930 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1280 | C-O stretch | Epoxide (ring breathing) |

| ~937 | C-O stretch | Epoxide |

| ~727 | C-O stretch | Epoxide |

Note: The characteristic C=C stretching peak of α-pinene at ~1658 cm⁻¹ and the unsaturated C-H stretching at ~3024 cm⁻¹ are absent in the spectrum of α-pinene oxide.[4][5]

Experimental Protocol: IR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat liquid α-pinene oxide directly onto the ATR crystal (e.g., diamond or germanium).

-

Alternatively, if the sample is solid, press a small amount firmly onto the crystal to ensure good contact.

-

No further sample preparation is typically required for this method.

2. Instrumentation and Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).

-

Accessory: A single-reflection ATR accessory.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan.

3. Data Processing:

-

The instrument software automatically performs the Fourier transform and ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for the analysis of volatile compounds like α-pinene oxide.

Data Presentation

Table 4: Key Mass Fragments (m/z) for α-Pinene Oxide (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 152 | Low | [M]⁺ (Molecular Ion) |

| 109 | High | [C₈H₁₃]⁺ |

| 83 | Moderate | [C₆H₁₁]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.[6][7]

Experimental Protocol: GC-MS

1. Sample Preparation:

-

Prepare a dilute solution of α-pinene oxide in a volatile organic solvent such as ethyl acetate or hexane (e.g., 100 ng/mL to 1 µg/mL).

-

(+)-Limonene oxide can be used as an internal standard (IS) if quantitative analysis is required.[7]

2. Instrumentation and Acquisition (GC):

-

Gas Chromatograph: Agilent 6890N or similar, coupled to a mass spectrometer.

-

Injector: Split/splitless injector, typically operated in split mode.

-

Injector Temperature: 200°C.[7]

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 min.

-

Ramp 1: Increase to 140°C at 5°C/min.

-

Ramp 2: Increase to 300°C at 20°C/min, hold for 5 min.[7]

-

3. Instrumentation and Acquisition (MS):

-

Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass selective detector.[1]

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[7]

-

Ion Source Temperature: 230°C.[7]

-

Quadrupole Temperature: 150°C.[7]

-

Mass Scan Range: m/z 40-300.

-

MS Transfer Line Temperature: 280°C.[7]

4. Data Processing:

-

Analyze the total ion chromatogram (TIC) to determine the retention time of α-pinene oxide.

-

Extract the mass spectrum corresponding to the chromatographic peak.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

-

Analyze the fragmentation pattern to support the structural assignment.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a sample suspected to be α-pinene oxide.

Caption: Logical workflow for the spectroscopic analysis of α-pinene oxide.

References

- 1. rsc.org [rsc.org]

- 2. bmse000491 Alpha-pinene-oxide at BMRB [bmrb.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H16O | CID 91508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development and Validation of an Analytical Method for Quantitation of this compound in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of α-Pinene Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-pinene oxide is a bicyclic monoterpene epoxide derived from the oxidation of alpha-pinene, a major constituent of turpentine.[1] This compound serves as a crucial chiral intermediate in the synthesis of various fine chemicals, including fragrances, pharmaceuticals, and agrochemicals. A thorough understanding of its thermodynamic properties is paramount for the design, optimization, and safety assessment of chemical processes involving this versatile molecule. This guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways and workflows.

Core Thermodynamic Properties

The thermodynamic properties of this compound are essential for predicting its behavior under different process conditions, such as temperature and pressure. These properties influence reaction equilibria, phase transitions, and energy balances in chemical reactors.

Quantitative Data Summary

The following tables summarize the available quantitative data for the thermodynamic properties of this compound. It is important to note that while some properties have been determined experimentally, others, such as the enthalpy and Gibbs free energy of formation, are often reported based on computational models.

Table 1: Physical and Molar Properties of α-Pinene Oxide

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | [2] |

| Molecular Weight | 152.23 g/mol | [2] |

| Density | 0.964 g/mL at 25 °C | [2][3] |

| Boiling Point | 102-103 °C at 50 mmHg | [2][3] |

| Refractive Index (n20/D) | 1.469 | [2][3] |

| Vapor Pressure | 0.819 mmHg at 25°C | [4] |

Table 2: Enthalpy and Gibbs Free Energy of Formation of α-Pinene Oxide

| Property | Value (kJ/mol) | Method | Source(s) |

| Standard Enthalpy of Formation (ΔHf°) | -244.1 (liquid) | Calculation | [5] |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -61.2 (liquid) | Calculation | [5] |

Table 3: Heat Capacity of α-Pinene Oxide

| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) | Source(s) |

| 293.15 | 262.3 | [6] |

| 298.15 | 266.1 | [6] |

| 303.15 | 269.9 | [6] |

| 308.15 | 273.7 | [6] |

| 313.15 | 277.5 | [6] |

| 318.15 | 281.3 | [6] |

| 323.15 | 285.1 | [6] |

| 328.15 | 288.9 | [6] |

| 333.15 | 292.7 | [6] |

| 338.15 | 296.5 | [6] |

| 343.15 | 300.3 | [6] |

| 348.15 | 304.1 | [6] |

| 353.15 | 307.9 | [6] |

The data was obtained experimentally using a Setaram E/μDSC 7 Evo-1A microcalorimeter at atmospheric pressure in Medellín, Colombia (85.1 kPa).[6]

Key Chemical Transformations and Their Thermodynamics

This compound undergoes several important chemical transformations, primarily isomerization and hydrolysis, which are of significant interest in synthetic chemistry and atmospheric sciences.

Isomerization to Campholenic Aldehyde

The acid-catalyzed isomerization of α-pinene oxide is a key reaction for the production of valuable fragrance compounds like campholenic aldehyde.[7] The reaction is thermodynamically favorable, though the product distribution can be influenced by kinetic factors and solvent effects.[4]

Hydrolysis of α-Pinene Oxide

In aqueous environments, particularly under acidic conditions, α-pinene oxide can undergo hydrolysis to form various products, including trans-sobrerol. This reaction is significant in atmospheric chemistry, as α-pinene is a major biogenic volatile organic compound, and its oxidation products can contribute to the formation of secondary organic aerosols.

Experimental Protocols

Accurate determination of thermodynamic properties requires rigorous experimental procedures. The following sections outline detailed methodologies for key experiments.

Determination of Enthalpy of Formation by Reaction Calorimetry

The standard enthalpy of formation of an epoxide like α-pinene oxide can be determined indirectly using reaction calorimetry. This method involves measuring the enthalpy of a reaction where the epoxide is converted to a product with a known enthalpy of formation. A common approach is the reduction of the epoxide to its corresponding alcohol.

Principle: The enthalpy of formation of α-pinene oxide is calculated from the experimentally determined enthalpy of its reduction to the corresponding alcohol (e.g., pinanol) and the known enthalpy of formation of that alcohol.

Apparatus:

-

A reaction calorimeter (e.g., a heat-flow or power-compensation calorimeter).

-

A precision temperature probe.

-

A controlled-rate liquid addition system.

-

An inert gas supply (e.g., nitrogen or argon).

Procedure:

-

Calorimeter Calibration: Calibrate the calorimeter using a standard reaction with a known enthalpy change or by electrical heating.

-

Reactant Preparation:

-

Prepare a solution of a suitable reducing agent (e.g., lithium aluminum hydride or a borohydride complex) in an appropriate anhydrous solvent (e.g., diethyl ether or THF) inside the calorimeter vessel under an inert atmosphere.

-

Accurately weigh a sample of pure α-pinene oxide and dissolve it in the same anhydrous solvent.

-

-

Reaction Execution:

-

Allow the calorimeter to reach thermal equilibrium at a constant temperature (e.g., 298.15 K).

-

Slowly add the α-pinene oxide solution to the reducing agent solution in the calorimeter at a constant rate.

-

Continuously record the heat flow and temperature throughout the addition and until the reaction is complete and the thermal baseline is re-established.

-

-

Data Analysis:

-

Integrate the heat flow curve over time to determine the total heat released or absorbed during the reaction (Qrxn).

-

Calculate the moles of α-pinene oxide reacted (n).

-

The enthalpy of reaction (ΔHrxn) is calculated as Qrxn / n.

-

-

Calculation of Enthalpy of Formation:

-

The enthalpy of formation of α-pinene oxide (ΔHf,epoxide) can be calculated using Hess's law: ΔHf,epoxide = ΔHf,alcohol + ΔHf,reducing_agent - ΔHf,products - ΔHrxn

-

The enthalpies of formation of the alcohol, reducing agent, and other reaction products must be known from literature values.

-

Determination of Vapor Pressure by the Gas Saturation Method

The gas saturation method is a reliable technique for measuring the vapor pressure of low-volatility compounds like α-pinene oxide.

Principle: A stream of inert gas is passed through or over a sample of the substance at a constant temperature and flow rate, allowing the gas to become saturated with the vapor of the substance. The amount of vaporized substance is then determined, and the vapor pressure is calculated using the ideal gas law.

Apparatus:

-

A constant temperature bath or oven.

-

A saturator cell containing the α-pinene oxide sample.

-

A source of inert carrier gas (e.g., nitrogen) with a precision mass flow controller.

-

A trapping system to collect the vaporized α-pinene oxide (e.g., a cold trap or a sorbent tube).

-

An analytical instrument to quantify the collected α-pinene oxide (e.g., a gas chromatograph with a flame ionization detector, GC-FID).

Procedure:

-

Sample Preparation: Place a known amount of pure α-pinene oxide into the saturator cell. The sample should have a large surface area to ensure efficient saturation of the carrier gas.

-

System Assembly: Assemble the apparatus, ensuring all connections are leak-tight. Place the saturator cell in the constant temperature bath and allow it to equilibrate.

-

Saturation: Pass the inert carrier gas through the saturator at a low, constant, and accurately known flow rate. The flow rate must be slow enough to ensure that the gas stream becomes fully saturated with the vapor of α-pinene oxide.

-

Vapor Collection: Pass the saturated gas stream through the trapping system for a precisely measured period.

-

Quantification:

-

Extract the collected α-pinene oxide from the trap using a suitable solvent.

-

Analyze the extract using a calibrated GC-FID to determine the mass of α-pinene oxide collected.

-

-

Calculation:

-

Calculate the moles of α-pinene oxide collected (napo).

-

Calculate the total moles of gas that passed through the system (ngas) from the flow rate and time.

-

The vapor pressure (Papo) at the experimental temperature is calculated assuming ideal gas behavior: Papo = (napo / (napo + ngas)) * Ptotal

-

Where Ptotal is the total pressure in the system (usually atmospheric pressure).

-

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.

Principle: The DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate. This difference is proportional to the heat capacity of the sample.

Apparatus:

-

A Differential Scanning Calorimeter (DSC).

-

Hermetically sealed sample pans (e.g., aluminum).

-

A microbalance for accurate weighing.

-

A reference material with a known heat capacity (e.g., sapphire).

Procedure (Three-Run Method):

-

Baseline Run:

-

Place an empty, hermetically sealed sample pan in the sample position and another empty, matched pan in the reference position.

-

Run a temperature program (e.g., heat from 293 K to 373 K at a constant rate of 10 K/min) to obtain the baseline heat flow.

-

-

Reference Run:

-

Accurately weigh a sapphire disc and place it in the sample pan.

-

Run the same temperature program as in the baseline run to measure the heat flow for the reference material.

-

-

Sample Run:

-

Accurately weigh a sample of liquid α-pinene oxide into a hermetically sealed sample pan.

-

Run the same temperature program as in the baseline and reference runs to measure the heat flow for the α-pinene oxide sample.

-

-

Calculation:

-

The heat capacity of the α-pinene oxide sample (Cp,sample) at a given temperature is calculated using the following equation: Cp,sample = (ΔQsample / msample) * (mref / ΔQref) * Cp,ref

-

Where:

-

ΔQsample is the difference in heat flow between the sample run and the baseline run.

-

msample is the mass of the α-pinene oxide sample.

-

ΔQref is the difference in heat flow between the reference run and the baseline run.

-

mref is the mass of the sapphire reference.

-

Cp,ref is the known heat capacity of sapphire at that temperature.

-

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the experimental investigation of α-pinene oxide isomerization, a process highly dependent on its thermodynamic properties.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of this compound, including quantitative data, descriptions of key chemical transformations, and comprehensive experimental protocols. The presented information is crucial for professionals in research, development, and chemical engineering who work with this important chemical intermediate. A thorough understanding and application of these thermodynamic principles will facilitate the development of more efficient, safe, and sustainable chemical processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. «alpha»-Pinene (CAS 80-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Scale-down approach : chemical process optimisation using reaction calorimetry for the experimental simulation of industrial reactors dynamics [infoscience.epfl.ch]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

In-Depth Technical Guide to the Solubility of Alpha-Pinene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of alpha-pinene oxide in various solvents. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It includes tabulated quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key reaction pathway.

Introduction to this compound

This compound is a bicyclic monoterpenoid and an epoxide derivative of alpha-pinene. It serves as a valuable intermediate in the synthesis of various fragrance compounds and pharmaceuticals.[1] Understanding its solubility across a range of solvents is critical for its application in organic synthesis, formulation development, and biological studies. This guide aims to consolidate available solubility data and provide practical methodologies for its determination.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various media. For this compound, its solubility is influenced by the polarity of the solvent and its capacity for hydrogen bonding.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, some key data points have been reported and are summarized in the table below. It is important to note that some of the available data is based on predictive models.

| Solvent | Chemical Formula | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 200 mg/mL | Experimental[2] |

| Water | H₂O | 0.086 g/L | Predicted (ALOGPS)[3] |

Qualitative Solubility Data

Qualitative assessments of this compound's solubility provide valuable guidance for solvent selection. These descriptions are based on observations from various chemical and commercial sources.

| Solvent | Chemical Formula | Qualitative Solubility |

| Chloroform | CHCl₃ | Sparingly Soluble[4] |

| Dichloromethane | CH₂Cl₂ | Sparingly Soluble[4] |

| Ethanol | C₂H₅OH | Slightly Soluble[4] |

Based on the principle of "like dissolves like," this compound, being a relatively nonpolar molecule with an ether linkage, is expected to be more soluble in nonpolar organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. The following are detailed methodologies for key experiments related to the quantification of this compound solubility.

Isothermal Shake-Flask Method for Solid-Liquid Equilibrium

This is a standard method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the solution to stand in the shaker bath for at least 24 hours to allow for the separation of the undissolved solute.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Determine the mass of the collected filtrate. Prepare a series of dilutions of the filtrate with the pure solvent. Analyze these samples using a validated GC-MS method to determine the concentration of this compound.[5]

-

Calculation: The solubility is calculated from the concentration of the saturated solution and expressed in units such as g/100g of solvent or mol/L.

Quantification of this compound in Aqueous Solutions via Extraction and NMR

This method is suitable for determining the solubility of this compound in aqueous media, where its solubility is low.

Materials:

-

This compound

-

Deuterated water (D₂O)

-

Deuterated chloroform (CDCl₃)

-

Internal standard (e.g., DSS for aqueous phase, benzene for organic phase)

-

Vials with magnetic stir bars

-

NMR spectrometer

Procedure:

-

Solution Preparation: In a vial, prepare a known volume of D₂O containing a known concentration of an internal standard (e.g., DSS).

-

Addition of Solute: Add a known amount of this compound to the vial and stir vigorously to initiate dissolution.[6]

-

Equilibration and Analysis of Aqueous Phase: After a set period of stirring, transfer an aliquot of the aqueous solution to an NMR tube and acquire a ¹H NMR spectrum to determine the concentration of dissolved this compound relative to the internal standard.[6]

-

Extraction: To the remaining solution, add a known volume of CDCl₃ containing an internal standard (e.g., benzene) and stir for approximately 20 minutes to extract the dissolved this compound.[6]

-

Analysis of Organic Phase: After phase separation, transfer the organic layer to an NMR tube and acquire a ¹H NMR spectrum to quantify the extracted this compound.[6]

-

Calculation: The total solubility is determined by combining the concentrations measured in both the aqueous and organic phases.

Visualization of a Key Reaction Pathway

This compound is a versatile intermediate that undergoes various chemical transformations. One of the most significant is its acid-catalyzed isomerization to produce commercially valuable compounds like campholenic aldehyde and trans-carveol. The following diagram illustrates a proposed mechanism for this reaction.[1][7]

Caption: Acid-catalyzed isomerization of this compound.

Conclusion

This technical guide has summarized the available solubility data for this compound, provided detailed experimental protocols for its determination, and visualized a key reaction pathway. While there is a need for more comprehensive quantitative solubility data across a wider range of organic solvents, the information presented here provides a solid foundation for researchers and professionals working with this important chemical intermediate. The methodologies described can be adapted to generate further solubility data, aiding in the optimization of processes and formulations involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Showing Compound alpha-Pinene-oxide (FDB023213) - FooDB [foodb.ca]

- 4. This compound CAS#: 1686-14-2 [m.chemicalbook.com]

- 5. Development and Validation of an Analytical Method for Quantitation of this compound in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.oberlin.edu [www2.oberlin.edu]

- 7. researchgate.net [researchgate.net]

The Elusive Presence of Alpha-Pinene Oxide in Essential Oils: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-pinene, a bicyclic monoterpene, is a primary constituent of the essential oils of many coniferous trees, particularly those of the Pinus genus, and is found in varying concentrations in other botanicals such as rosemary. Its oxidized form, alpha-pinene oxide, is a molecule of significant interest due to its potential biological activities and as a key intermediate in the synthesis of other valuable fragrance and pharmaceutical compounds. While the presence of alpha-pinene in essential oils is well-documented, the natural occurrence of this compound is a more complex subject. This technical guide provides a comprehensive overview of the current understanding of this compound in essential oils, including its formation, analytical methodologies for its detection and quantification, and a summary of available quantitative data.

Natural Occurrence and Formation of this compound

The presence of this compound in essential oils is not as straightforward as that of its precursor, alpha-pinene. Evidence suggests that this compound is often present in trace amounts and its concentration can be significantly influenced by various factors from the plant's life cycle to the post-harvest processing and storage of the essential oil.

Biosynthesis and Enzymatic Oxidation: The biosynthesis of alpha-pinene in plants occurs through the mevalonate and methylerythritol phosphate pathways, leading to the formation of geranyl pyrophosphate (GPP), which is then cyclized by pinene synthase. The direct enzymatic oxidation of alpha-pinene to this compound within the plant is a subject of ongoing research. While plants possess various oxidative enzymes, such as cytochrome P450s, that could potentially catalyze this transformation, direct evidence and detailed pathways for this compound formation as a primary metabolite are not yet fully elucidated.

Abiotic Formation during Extraction and Storage: A more significant contributor to the presence of this compound in commercially available essential oils is likely the abiotic oxidation of alpha-pinene during and after the extraction process.

-

Hydrodistillation: This common method for essential oil extraction involves heating plant material with water or steam. The elevated temperatures and presence of oxygen can promote the oxidation of volatile terpenes like alpha-pinene, leading to the formation of this compound and other oxygenated derivatives.

-

Storage and Aging: Essential oils are susceptible to degradation over time, especially when exposed to light, heat, and oxygen. The high concentration of alpha-pinene in some oils makes it prone to autoxidation, a process that can lead to a gradual increase in the concentration of this compound and other oxidation products. This can alter the chemical profile and sensory properties of the oil. For instance, aged essential oils may exhibit a decrease in the fresh, piney aroma of alpha-pinene and an increase in other, sometimes less desirable, notes.

Quantitative Data on this compound in Essential Oils

Direct quantitative data for the natural occurrence of this compound in freshly extracted essential oils is scarce in scientific literature. Most studies focus on the major components of essential oils, and trace constituents like this compound are often not quantified or reported unless they are the specific focus of the research. The tables below summarize the known concentrations of alpha-pinene, the precursor, in various essential oils, and highlight the limited available data for this compound.

Table 1: Concentration of Alpha-Pinene in Various Essential Oils

| Essential Oil Source | Plant Part | Typical α-Pinene Concentration (%) | Reference(s) |

| Pinus sylvestris (Scots Pine) | Needles | 34.66 - 45.7 | [1][2] |

| Pinus nigra (Black Pine) | Needles | 2.81 | [2] |

| Pinus ponderosa (Ponderosa Pine) | Needles | 45.7 | [2] |

| Pinus pinaster (Maritime Pine) | Needles | 23.5 | [2] |

| Rosemarinus officinalis (Rosemary) | Aerial Parts | 40.55 - 45.10 |